molecular formula C12H15N3O B13045978 3-Amino-4-((1-methylpyrrolidin-3-YL)oxy)benzonitrile

3-Amino-4-((1-methylpyrrolidin-3-YL)oxy)benzonitrile

Cat. No.: B13045978
M. Wt: 217.27 g/mol
InChI Key: OUMCKNIRGYDGHX-UHFFFAOYSA-N
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Description

3-Amino-4-((1-methylpyrrolidin-3-yl)oxy)benzonitrile is a benzonitrile derivative featuring an amino group at the 3-position and a 1-methylpyrrolidin-3-yloxy substituent at the 4-position of the aromatic ring. The nitrile group at the benzonitrile core contributes to its electron-withdrawing character, while the amino and alkoxyamine substituents modulate its electronic and steric properties.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

3-amino-4-(1-methylpyrrolidin-3-yl)oxybenzonitrile

InChI

InChI=1S/C12H15N3O/c1-15-5-4-10(8-15)16-12-3-2-9(7-13)6-11(12)14/h2-3,6,10H,4-5,8,14H2,1H3

InChI Key

OUMCKNIRGYDGHX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)OC2=C(C=C(C=C2)C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-((1-methylpyrrolidin-3-YL)oxy)benzonitrile typically involves the following steps:

    Formation of the benzonitrile core: This can be achieved through a nucleophilic aromatic substitution reaction where a suitable halobenzonitrile is reacted with an amine.

    Introduction of the 1-methylpyrrolidin-3-yl ether moiety: This step involves the reaction of the benzonitrile intermediate with 1-methylpyrrolidine under basic conditions to form the ether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-((1-methylpyrrolidin-3-YL)oxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

3-Amino-4-((1-methylpyrrolidin-3-YL)oxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Amino-4-((1-methylpyrrolidin-3-YL)oxy)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in dipolar interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Implications

Corrosion Inhibition : Benzonitrile derivatives with electron-withdrawing groups (e.g., nitro in PANB) exhibit superior inhibition, but steric bulk (as in the target compound) may reduce efficacy unless balanced by strong adsorption via hydrogen bonding (from the alkoxy oxygen).

Drug Design : The 1-methylpyrrolidin-3-yloxy group’s stereoelectronic properties could make the target compound a candidate for kinase inhibitors or GPCR-targeted therapies, analogous to pyrrolidine-containing drugs.

Biological Activity

3-Amino-4-((1-methylpyrrolidin-3-YL)oxy)benzonitrile, with the CAS number 1871970-37-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

  • Molecular Formula : C12_{12}H15_{15}N3_3O
  • Molecular Weight : 217.27 g/mol
  • Structure : The compound features a benzonitrile moiety linked to a pyrrolidine group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways.

Potential Targets:

  • Epidermal Growth Factor Receptor (EGFR) :
    • Studies indicate that similar compounds exhibit inhibitory effects on EGFR, which is critical in cancer proliferation .
  • Histamine H3 Receptor :
    • The compound may also interact with histamine receptors, potentially influencing neurotransmitter release and having implications for central nervous system disorders .

In Vitro Studies

Research has demonstrated that derivatives of benzonitrile compounds can exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : Compounds structurally related to this compound have shown significant cytotoxicity in A549 (lung), HepG2 (liver), and HCT116 (colon) cancer cell lines by inducing apoptosis through caspase activation .

In Silico Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to EGFR. These studies suggest that the compound may fit well within the active site of the receptor, indicating potential as an EGFR inhibitor.

Case Studies

Several studies have explored the pharmacological potential of compounds similar to this compound:

  • EGFR Inhibition :
    • A study synthesized various derivatives targeting EGFR, revealing that specific modifications led to enhanced anti-proliferative activity compared to known inhibitors like erlotinib .
  • Histamine H3 Receptor Modulation :
    • Research focusing on histamine H3 receptor antagonists has highlighted their role in modulating neurotransmitter release, suggesting that compounds like this compound could be beneficial in treating CNS disorders .

Data Summary Table

PropertyValue
Molecular FormulaC12_{12}H15_{15}N3_3O
Molecular Weight217.27 g/mol
Potential Biological TargetsEGFR, Histamine H3 Receptor
Cytotoxicity AssaysEffective against A549, HepG2, HCT116
Mechanism of ActionApoptosis induction via caspase activation

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